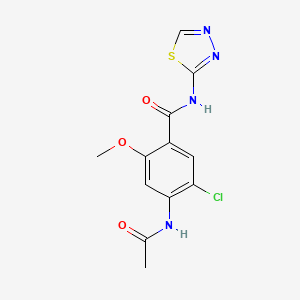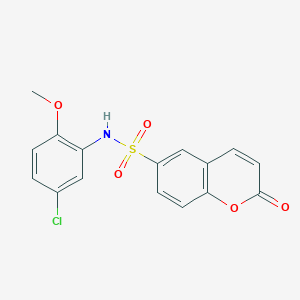![molecular formula C22H25ClN2O6S B4236681 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-piperidinecarboxamide](/img/structure/B4236681.png)
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-piperidinecarboxamide
Vue d'ensemble
Description
The interest in piperidine derivatives, including compounds similar to the one , is often due to their biological activities and potential applications in medicinal chemistry. Piperidine derivatives are known for their varied pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis and study of such compounds are crucial for developing new therapeutic agents.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of various substituents to achieve the desired compound. For instance, the synthesis might start with the coupling of benzenesulfonyl chloride with a suitable amine, followed by substitutions at different positions of the piperidine ring to introduce additional functional groups (Khalid et al., 2013; Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, a sulfonyl group, and various substituents that influence the compound's chemical behavior and biological activity. X-ray crystallography and computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the molecular geometry, electron distribution, and reactive sites of these molecules (Kumara et al., 2017).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including nucleophilic substitution, amidation, and coupling reactions, which are fundamental for their synthesis and functionalization. The chemical properties of these compounds are significantly influenced by the nature of the substituents attached to the piperidine ring and the sulfonyl group, affecting their reactivity and interactions with biological targets (Owa et al., 2002; Gangapuram & Redda, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of piperidine derivatives depend on their molecular structure. The presence of sulfonyl and ether groups can enhance the solubility in organic solvents, while the overall molecular geometry affects the compound's crystal structure and thermal stability.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, of these compounds are influenced by the electronic effects of the substituents. For example, the electron-withdrawing nature of the sulfonyl group can affect the nucleophilicity of adjacent nitrogen atoms, altering the compound's reactivity towards electrophiles and nucleophiles (Hayun et al., 2012; Katoch-Rouse & Horti, 2003).
For detailed research insights and specific methodologies related to the synthesis, analysis, and properties of piperidine derivatives and related compounds, refer to the cited studies:
Propriétés
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6S/c1-2-29-19-5-3-16(23)13-21(19)32(27,28)25-9-7-15(8-10-25)22(26)24-17-4-6-18-20(14-17)31-12-11-30-18/h3-6,13-15H,2,7-12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIPTSTVUDGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B4236604.png)
![1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide](/img/structure/B4236610.png)


![2-(2-chlorophenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236626.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236629.png)
![4-{3-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4236636.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4236649.png)

![N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B4236663.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4236683.png)

![ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4236688.png)